molecular formula C10H8N2O2 B1517341 2-Aminoquinoline-5-carboxylic acid CAS No. 496806-75-8

2-Aminoquinoline-5-carboxylic acid

Cat. No. B1517341
M. Wt: 188.18 g/mol
InChI Key: HSEMCEKQBCNCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoquinoline-5-carboxylic acid is a compound with the molecular weight of 188.19 . It is an off-white solid and its IUPAC name is 2-amino-5-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of 2-Aminoquinoline-5-carboxylic acid involves a three-step sequence starting from commercially available 6-quinolinecarboxylic acid . The process features a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system .


Molecular Structure Analysis

The molecular structure of 2-Aminoquinoline-5-carboxylic acid has been studied using B3LYP hybrid functional with 6-311++G (d,p) as basis set . The lowest excited state is possibly the π to π* charge-transfer (CT) state .


Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various protocols including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

2-Aminoquinoline-5-carboxylic acid is an off-white solid . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Colorimetric Reagent for Ruthenium

2-Aminoquinoline-5-carboxylic acid derivatives, such as 5-hydroxyquinoline-8-carboxylic acid, have been studied for their potential as colorimetric reagents. In a study by Breckenridge and Singer (1947), 5-aminoquinoline-8-carboxylic acid was prepared and evaluated for its ability to develop color in the presence of ruthenium, showing its potential in analytical applications for metal detection (Breckenridge & Singer, 1947).

2. Directed C-H Bond Functionalization

The aminoquinoline framework, including 2-aminoquinoline-5-carboxylic acid derivatives, plays a significant role in directed C-H bond functionalization. Shabashov and Daugulis (2010) developed a palladium-catalyzed method for auxiliary-directed arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives, highlighting the versatility of these compounds in organic synthesis (Shabashov & Daugulis, 2010).

3. Synthesis of Antiallergy Agents

A series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, related to 2-aminoquinoline-5-carboxylic acid, were synthesized and evaluated for antiallergy activity. Althuis et al. (1980) found that these compounds exhibited significant intravenous activity, suggesting their potential in developing new antiallergy medications (Althuis et al., 1980).

4. Antitumor Antibiotic Analogs

Compounds structurally related to 2-aminoquinoline-5-carboxylic acid have been studied for their potential as antitumor antibiotics. Boger et al. (1987) prepared and evaluated compounds like 7-amino-5,8-dioxo-2-(2'-pyridyl)quinoline-6'-carboxylic acid, demonstrating their potential in cancer research (Boger et al., 1987).

Safety And Hazards

While specific safety and hazards information for 2-Aminoquinoline-5-carboxylic acid was not found, it’s important to handle all chemicals with appropriate safety measures. For example, quinoline-5-carboxylic acid can cause skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

2-aminoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-5-4-6-7(10(13)14)2-1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEMCEKQBCNCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652884
Record name 2-Aminoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoquinoline-5-carboxylic acid

CAS RN

496806-75-8
Record name 2-Aminoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminoquinoline-5-carboxylic acid
Reactant of Route 2
2-Aminoquinoline-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Aminoquinoline-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Aminoquinoline-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Aminoquinoline-5-carboxylic acid
Reactant of Route 6
2-Aminoquinoline-5-carboxylic acid

Citations

For This Compound
1
Citations
NW Kalenda - 1955 - search.proquest.com
… pound which proved to be 2-aminoquinoline-5-carboxylic acid (TV B) as shown by direct comparison (mixture melting points, comparison of infrared spectra) with an authentic s ample …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.